2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one
Overview
Description
2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a chlorophenyl group, and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one typically involves multiple steps. One common method starts with the preparation of the piperazine derivative. This is followed by the introduction of the chlorophenyl group through a nucleophilic substitution reaction. The final step involves the formation of the pyridazinone core via a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure the highest purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one is investigated for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
Medicinal chemistry explores this compound for its potential therapeutic effects. It may act on specific receptors or enzymes, making it a candidate for drug development. Studies often focus on its pharmacokinetics, pharmacodynamics, and toxicity profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include receptors, enzymes, or other proteins. The compound’s structure allows it to fit into binding sites, where it can exert its effects by modulating the activity of the target molecule. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(3-chlorophenyl)piperazin-1-yl)-6-phenylpyridazin-3(2H)-one
- 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one
- 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one
Uniqueness
What sets 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one apart is its specific combination of functional groups and structural features. The presence of the piperazine ring and the chlorophenyl group, along with the pyridazinone core, provides a unique set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-phenylpyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2/c23-18-7-4-8-19(15-18)25-11-13-26(14-12-25)22(29)16-27-21(28)10-9-20(24-27)17-5-2-1-3-6-17/h1-10,15H,11-14,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGCTDSDKXGNCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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